molecular formula C21H17NO4 B5773970 diphenylmethyl 2-methyl-3-nitrobenzoate

diphenylmethyl 2-methyl-3-nitrobenzoate

Cat. No. B5773970
M. Wt: 347.4 g/mol
InChI Key: CXYIRHOUSRUMOR-UHFFFAOYSA-N
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Description

Diphenylmethyl 2-methyl-3-nitrobenzoate, also known as methyl 3-nitrobenzyl phenyl ether, is a chemical compound with the molecular formula C20H17NO4. It is a yellow crystalline powder and is commonly used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate involves the use of light to cleave the protecting group and release the active molecule. When exposed to light of a specific wavelength, the nitro group undergoes a photochemical reaction, resulting in the cleavage of the protecting group and the release of the active molecule.
Biochemical and Physiological Effects:
Diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate has no known biochemical or physiological effects on its own. Its use is limited to its role as a protecting group or caging group for other molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate is its stability under normal laboratory conditions. It can be stored for long periods of time without degradation. Additionally, its photolabile properties make it a useful tool for studying the release of biologically active molecules in a controlled manner. However, its use is limited to molecules that are compatible with the protecting group and can be released by the photochemical reaction.

Future Directions

There are several future directions for the use of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate in scientific research. One area of interest is the development of new protecting groups with improved photolabile properties. Additionally, there is potential for the use of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate in the synthesis of novel compounds with pharmaceutical applications. Finally, there is potential for the use of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate in the development of new imaging techniques for studying biological systems.

Synthesis Methods

The synthesis of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate involves the reaction of 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoic acid with diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified through recrystallization.

Scientific Research Applications

Diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate has a wide range of applications in scientific research. It is commonly used as a photolabile protecting group for carboxylic acids and alcohols. It can also be used as a caging group for neurotransmitters and other biologically active molecules. Additionally, it has been used in the synthesis of novel compounds with potential pharmaceutical applications.

properties

IUPAC Name

benzhydryl 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-15-18(13-8-14-19(15)22(24)25)21(23)26-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYIRHOUSRUMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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